molecular formula C20H18N4 B11101004 2-amino-4-(4-methylphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-(4-methylphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B11101004
M. Wt: 314.4 g/mol
InChI Key: WIENPEIVMXUIDJ-UHFFFAOYSA-N
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Description

2-AMINO-3,3-DICYANO-4-(4-METHYLPHENYL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that features multiple functional groups, including amino, cyano, and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,3-DICYANO-4-(4-METHYLPHENYL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. The starting materials often include aromatic compounds and nitriles, which undergo a series of reactions such as nucleophilic substitution, cyclization, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the cyano groups, converting them into primary amines.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit bioactivity.

Industry

In industry, this compound might be used in the production of dyes, polymers, or other materials that require complex organic intermediates.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-3,3-DICYANO-4-(4-METHYLPHENYL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can be compared to other cyano-substituted aromatic compounds, such as benzonitrile derivatives.
  • Compounds with similar structures might include other tetrahydronaphthalene derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

2-amino-4-(4-methylphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C20H18N4/c1-13-6-8-14(9-7-13)18-16-5-3-2-4-15(16)17(10-21)19(24)20(18,11-22)12-23/h4,6-9,16,18H,2-3,5,24H2,1H3

InChI Key

WIENPEIVMXUIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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